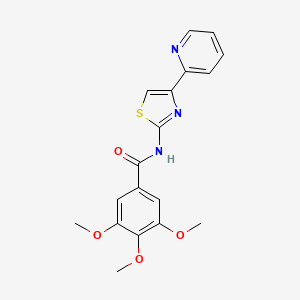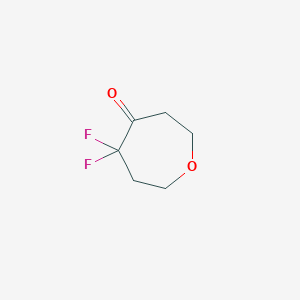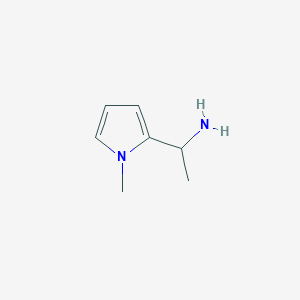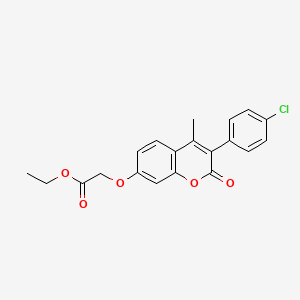
3,4,5-trimethoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a variety of applications, including as building blocks in organic synthesis and as drugs in medicine . The compound you mentioned has additional functional groups, including a pyridinyl group and a thiazolyl group, which could potentially give it unique properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide core would consist of a benzene ring attached to an amide group, with the pyridinyl and thiazolyl groups attached to the nitrogen of the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the presence of the functional groups. Generally, benzamides are solid at room temperature and have relatively high melting points . They are also typically soluble in common organic solvents .作用機序
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been known to interact with their targets, leading to inhibition or modulation of the target’s function .
Biochemical Pathways
Tmp-bearing compounds have been known to affect various biochemical pathways related to their targets, leading to diverse bioactivity effects .
Result of Action
Tmp-bearing compounds have displayed notable anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, efficacy against leishmania, malaria, and trypanosoma, and have been associated with anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .
実験室実験の利点と制限
3,4,5-trimethoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide has several advantages and limitations for lab experiments. One of the advantages is its relatively simple synthesis method, which makes it easy to obtain in large quantities. It also exhibits potent biological activity, making it a useful tool for studying various biological processes. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments. It also has limited stability in solution, which can affect its biological activity over time.
将来の方向性
There are several future directions for research on 3,4,5-trimethoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide. One direction is to further investigate its mechanism of action and identify the specific pathways and enzymes that it targets. Another direction is to study its potential use as an anti-cancer agent in different cancer types and in combination with other drugs. It may also be useful to explore its potential use as an anti-inflammatory agent in different inflammatory diseases. Additionally, future research could focus on improving its solubility and stability in solution, which could expand its potential applications in various experiments.
合成法
The synthesis of 3,4,5-trimethoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide involves the reaction between 4-(2-aminothiazol-4-yl)pyridine and 3,4,5-trimethoxybenzoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable acid to obtain the final product. The yield of the synthesis process is reported to be around 60%.
科学的研究の応用
3,4,5-trimethoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In one study, it was found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential use as an anti-cancer agent. In another study, it was shown to have potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
生化学分析
Biochemical Properties
It is known that the Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
It is suggested that this compound may have significant effects on various types of cells and cellular processes
Molecular Mechanism
It is known that the TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer
特性
IUPAC Name |
3,4,5-trimethoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-23-14-8-11(9-15(24-2)16(14)25-3)17(22)21-18-20-13(10-26-18)12-6-4-5-7-19-12/h4-10H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRCEVRHAKKQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-bis(2,5-dimethylbenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2860927.png)



![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2860932.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2860934.png)

![1-[1-(2-Bromo-6-fluorophenyl)triazol-4-yl]propan-1-ol](/img/structure/B2860939.png)

![N-[(4-fluorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2860941.png)


![(3Z)-4-[(4-methylphenyl)amino]pent-3-en-2-one](/img/structure/B2860947.png)
